SYK Biochemical Potency: TAK-659 Demonstrates the Highest Intrinsic Activity Among Comparator Clinical SYK Inhibitors
In cell-free enzymatic assays, TAK-659 inhibits SYK with an IC50 of 3.2 nM, demonstrating superior potency compared to the SYK inhibitors fostamatinib (R406; IC50 41 nM), cerdulatinib (IC50 32 nM), entospletinib (IC50 7.7 nM), and RO9021 (IC50 5.6 nM) . This represents a 12.8-fold greater potency than fostamatinib, a 10-fold increase over cerdulatinib, and a 2.4-fold advantage over entospletinib . Such potency differences are critical when dose-limiting toxicities require the lowest possible efficacious concentration in research models.
| Evidence Dimension | SYK biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406): IC50 = 41 nM; Entospletinib (GS-9973): IC50 = 7.7 nM; Cerdulatinib (PRT062070): IC50 = 32 nM; RO9021: IC50 = 5.6 nM |
| Quantified Difference | 12.8-fold more potent than fostamatinib; 2.4-fold more potent than entospletinib; 10-fold more potent than cerdulatinib |
| Conditions | Cell-free enzymatic assays using recombinant SYK kinase |
Why This Matters
For research teams optimizing lead series, a 12.8-fold potency differential ensures that TAK-659 provides a significantly wider therapeutic window and lower required dosage to achieve complete SYK inhibition compared to first-generation alternatives.
